3-(Pyrazin-2-yl)propan-1-ol

Description

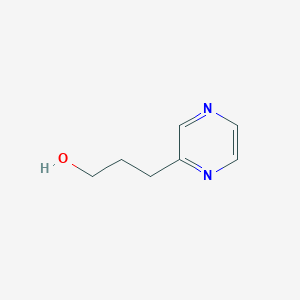

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHFPNHHMKJGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569792 | |

| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169339-30-4 | |

| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3-(Pyrazin-2-yl)propan-1-ol

The construction of this compound and its analogs can be achieved through several strategic approaches, each with its own merits and applications. These methods range from classical condensation reactions to modern catalytic and enzymatic processes.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of pyrazine (B50134) rings. Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms in the pyrazine ring are electron-deficient and thus susceptible to attack by nucleophiles. um.edu.my This reactivity is particularly enhanced when a good leaving group, such as a halogen, is present on the ring.

For the synthesis of pyrazine derivatives, a common approach involves the reaction of a halopyrazine, like 2-chloropyrazine (B57796), with a suitable nucleophile. um.edu.my For instance, reacting 2-chloropyrazine with sodium or potassium salts of alcohols, thiols, or amines can yield the corresponding substituted pyrazines. um.edu.myscribd.com Microwave irradiation has been shown to accelerate these substitution reactions, leading to good yields in shorter time frames. um.edu.my In the context of this compound, a hypothetical route could involve the reaction of a 2-halopyrazine with a three-carbon nucleophile, such as the anion of 1,3-propanediol (B51772) or a related synthon, although direct examples for this specific compound are not prevalent in the reviewed literature. The hydroxyl group of the nucleophile might require protection during the reaction to prevent undesired side reactions.

The formation of the pyrazine ring itself is often achieved through condensation reactions. slideshare.net A classical and industrially significant method involves the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dicarbonyl compound like glyoxal. scribd.comnih.gov

A more advanced and relevant strategy for substituted pyrazines involves the self-condensation of α-amino ketones or the dehydrogenative self-coupling of β-amino alcohols. nih.govresearchgate.net In the latter case, a β-amino alcohol is first dehydrogenated to form an α-amino aldehyde intermediate. Two molecules of this intermediate then undergo a condensation reaction, eliminating two molecules of water to form a 2,5-dihydropyrazine. This dihydropyrazine (B8608421) is subsequently dehydrogenated to yield the stable, aromatic 2,5-disubstituted pyrazine. nih.govacs.org This acceptorless dehydrogenative coupling (ADC) approach is atom-economical and environmentally benign, as it typically produces only water and hydrogen gas as byproducts. acs.orgrsc.org

Reductive amination is a versatile method for forming C-N bonds and is widely used in organic synthesis. ineosopen.org This reaction involves the coupling of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the resulting imine or enamine intermediate in situ. ineosopen.orgthieme-connect.com

While not a direct synthesis for this compound, reductive amination is a key strategy for preparing analogous pyrazine derivatives. For example, N-alkylated aminopyrazines can be synthesized by reacting an aminopyrazine with an aldehyde or ketone in the presence of a reducing agent like phenylsilane (B129415) with a tin catalyst. thieme-connect.com Another application involves reacting a pyrazine carbaldehyde with various amines to produce the corresponding aminomethyl-pyrazines. ineosopen.org This method could be adapted to synthesize derivatives by, for example, reacting 2-pyrazinecarboxaldehyde with a suitable amino alcohol under reductive conditions.

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of pyrazines, including pyrazine-alcohols, has significantly benefited from the development of advanced catalytic systems, particularly for dehydrogenative coupling reactions. rsc.orgbohrium.com

The acceptorless dehydrogenative coupling (ADC) of β-amino alcohols to form symmetrically 2,5-disubstituted pyrazines is a prominent example. nih.govacs.orgrsc.org This transformation is effectively catalyzed by pincer complexes of earth-abundant base metals like manganese, as well as noble metals like ruthenium. nih.govacs.orgnih.govresearchgate.net The reaction proceeds via initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling to a dihydropyrazine, and a final dehydrogenation to the aromatic pyrazine product. acs.org These methods are advantageous as they avoid the use of stoichiometric oxidants or other reagents, generating only H2 and H2O as byproducts. acs.orgrsc.org Copper-based catalysts have also been employed for the synthesis of pyrazines via aerobic double dehydrogenation of alcohols. bohrium.comacs.org

Table 1: Catalytic Dehydrogenative Self-Coupling of β-Amino Alcohols to Pyrazines

| β-Amino Alcohol Substrate | Catalyst (mol%) | Base (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Amino-3-phenylpropan-1-ol | Mn-pincer complex 2 (2) | KH (3) | 150 | 24 | 2,5-Dibenzylpyrazine | 95 | acs.org |

| 2-Amino-3-methylbutan-1-ol | Mn-pincer complex 2 (2) | KH (3) | 150 | 24 | 2,5-Diisopropylpyrazine | 86 | acs.org |

| 2-Amino-4-methylpentan-1-ol | Mn-pincer complex 2 (2) | KH (3) | 150 | 24 | 2,5-Diisobutylpyrazine | 80 | acs.org |

| 2-Amino-1-pentanol | Mn-pincer complex 2 (2) | KH (3) | 150 | 24 | 2,5-Dipropylpyrazine | 95 | acs.org |

| 2-Aminopropan-1-ol | Mn-pincer complex 2 (2) | KH (3) | 150 | 24 | 2,5-Dimethylpyrazine (B89654) | 45 | acs.org |

| 2-Phenylglycinol | Mn-pincer [Mn]-1 (2) | KOH (20) | 130 | 12 | 2,5-Diphenylpyrazine | 80 | rsc.org |

This interactive table summarizes findings from studies on the synthesis of pyrazine derivatives using manganese-pincer complex catalysts.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of pyrazine derivatives is an emerging field with significant potential. nih.govnih.gov

One promising approach for producing chiral alcohols is the asymmetric reduction of ketones using whole-cell biocatalysts or isolated enzymes. Research has shown that microorganisms like Lactobacillus paracasei can efficiently reduce ketones to their corresponding (S)-alcohols with high enantiomeric excess. This methodology could potentially be adapted for the synthesis of (S)-3-(Pyrazin-2-yl)propan-1-ol from the corresponding ketone, 3-(pyrazin-2-yl)propan-1-one.

Another strategy involves enzymatic cascades found in nature. For example, a pathway in Pseudomonas fluorescens utilizes an amino acid C-acetyltransferase (PapD) and an oxidase (PapF) to convert α-amino acids into monocyclic pyrazines. nih.gov Furthermore, certain fungal nonribosomal peptide synthetase (NRPS)-like enzymes, known as ATR enzymes, can release amino acids as amino aldehydes, which then spontaneously dimerize and oxidize to form 2,5-disubstituted pyrazines. nih.gov Lipases, such as Lipozyme® TL IM, have also been successfully used to catalyze the amidation of pyrazine esters, demonstrating the utility of enzymes in functionalizing the pyrazine core under mild, continuous-flow conditions. rsc.orgresearchgate.net

Comprehensive Analysis of Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by its two main functional components: the pyrazine ring and the primary alcohol group.

The primary alcohol functional group can undergo typical alcohol reactions.

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde, 3-(pyrazin-2-yl)propanal, or further to the carboxylic acid, 3-(pyrazin-2-yl)propanoic acid, using appropriate oxidizing agents. google.com

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently displaced by various nucleophiles to introduce other functional groups.

Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.

The pyrazine ring is an aromatic, electron-deficient heterocycle. um.edu.myslideshare.net

Nucleophilic Aromatic Substitution (SNAr): The ring itself is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly if an activating group is present or under harsh conditions. um.edu.myscribd.com The electron deficiency is most pronounced at the carbon atoms adjacent to the nitrogen atoms. um.edu.my

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Pyrazine N-oxides exhibit altered reactivity and can be sensitive to acids, bases, and even neutral protic solvents, sometimes leading to decomposition or rearrangement products. psu.edu

Reaction with Organometallics: Computational studies on the reaction of pyrazine-2-carbaldehyde (B1279537) with hydrazine (B178648) suggest a complex mechanism involving hemiaminal intermediates, with water and other protic species playing a crucial catalytic role. researchgate.net

Oxidation of the Hydroxyl Moiety to Carbonyl Groups

The primary alcohol group of this compound can be readily oxidized to form the corresponding carbonyl compounds. Depending on the choice of oxidizing agent and reaction conditions, the oxidation can yield either the aldehyde, 3-(pyrazin-2-yl)propanal, or the carboxylic acid, 3-(pyrazin-2-yl)propanoic acid. smolecule.com Common oxidizing agents for this type of transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate for aldehyde synthesis) and manganese-based reagents (e.g., potassium permanganate (B83412) for carboxylic acid synthesis).

These oxidized derivatives serve as crucial intermediates for further synthetic elaborations. For instance, 3-(pyrazin-2-yl)propanoic acid and its hydrochloride salt are used in the synthesis of more complex molecules with potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. smolecule.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Typical Reagents |

|---|---|---|

| This compound | 3-(Pyrazin-2-yl)propanal | Pyridinium chlorochromate (PCC) |

| This compound | 3-(Pyrazin-2-yl)propanoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

Reduction Pathways of the Pyrazine Heterocycle

The pyrazine ring, being an electron-deficient aromatic system, can undergo reduction under specific conditions. The typical chemical reduction of pyrazines often leads to the formation of hexahydro derivatives, known as piperazines. cdnsciencepub.com However, more controlled methods, such as electrochemical reduction in an alkaline medium, can yield dihydropyrazine derivatives. cdnsciencepub.comcdnsciencepub.com The initial product of electrochemical reduction is often the 1,4-dihydropyrazine, which is highly susceptible to oxidation and can isomerize to the more stable 1,2- or 1,6-dihydropyrazine. cdnsciencepub.comcdnsciencepub.com The stability and isomerization rate of these dihydropyrazines are influenced by factors such as pH and the solvent system used. cdnsciencepub.com

Table 2: Reduction Products of the Pyrazine Ring

| Reduction Method | Product Type | Specific Products |

|---|---|---|

| Chemical Reduction (e.g., catalytic hydrogenation) | Hexahydropyrazine | Piperazine (B1678402) derivatives |

| Electrochemical Reduction | Dihydropyrazine | 1,4-Dihydropyrazines, 1,2-Dihydropyrazines, 1,6-Dihydropyrazines |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The electronic nature of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity in aromatic substitution reactions. slideshare.netum.edu.my The ring is significantly deactivated towards electrophilic aromatic substitution, making such reactions challenging and often requiring harsh conditions. slideshare.netscribd.com Direct halogenation, for example, typically requires the presence of a Lewis acid. scribd.com

Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). um.edu.myscribd.comthieme-connect.de This reactivity is particularly enhanced when a good leaving group, such as a halogen, is present on the ring. scribd.comthieme-connect.de Halopyrazines readily react with various nucleophiles, including amines and hydroxide (B78521) ions, to yield substituted pyrazines. scribd.com For instance, 2-chloropyrazine can be converted to 2-hydroxypyrazine (B42338) by reacting with sodium hydroxide. scribd.com

Table 3: Aromatic Substitution on the Pyrazine Ring

| Reaction Type | Reactivity | Conditions | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low (deactivated ring) | Harsh, often requires strong acids/catalysts | Direct halogenation with Cl₂/Br₂ and a Lewis acid scribd.com |

| Nucleophilic Aromatic Substitution (SNAr) | High (electron-deficient ring) | Mild, especially with a halogen leaving group | 2-Chloropyrazine + NaOH → 2-Hydroxypyrazine scribd.com |

Functional Group Interconversions and Derivatization Strategies

Beyond oxidation, the hydroxyl group of this compound is a prime site for various functional group interconversions and derivatization. These reactions are fundamental in synthetic chemistry for creating a library of related compounds or for preparing molecules for specific applications, such as chromatographic analysis. researchgate.net

A common transformation is the substitution of the hydroxyl group. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. These halogenated derivatives are versatile intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of other functional groups.

Table 4: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | 2-(3-Chloropropyl)pyrazine |

| Halogenation | Phosphorus tribromide (PBr₃) | 2-(3-Bromopropyl)pyrazine |

| Esterification | Carboxylic acid / Acyl chloride | Pyrazinylpropyl ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Pyrazinylpropyl ether |

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of more complex and specialized derivatives of this compound often requires advanced synthetic methodologies that offer high levels of control over stereochemistry and allow for the construction of intricate molecular architectures.

Stereoselective Synthesis for Chiral Analogs with Pyrazine Moieties

The creation of chiral molecules with specific stereochemistry is of paramount importance, particularly in medicinal chemistry, where the biological activity of enantiomers can differ significantly. tandfonline.com For pyrazine-containing compounds, stereoselective synthesis is a key strategy for producing enantiomerically pure or enriched analogs.

One effective method is the asymmetric biocatalytic reduction of a ketone precursor. For example, the synthesis of (S)-3-(Pyrazin-2-yl)propan-1-ol can be achieved with high enantiomeric excess (>99% ee) and yield (96%) through the enzymatic reduction of 3-(pyrazin-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei. Other stereoselective approaches, such as hydroboration of exocyclic double bonds in complex steroidal pyrazines, have also been employed to generate specific diastereomers, underscoring the importance of stereocontrol in synthesizing biologically active molecules. tandfonline.com

Table 5: Stereoselective Synthesis of Pyrazine Analogs

| Method | Precursor | Catalyst/Reagent | Product | Key Feature |

|---|---|---|---|---|

| Biocatalytic Reduction | 3-(Pyrazin-2-yl)propan-1-one | Lactobacillus paracasei BD101 | (S)-3-(Pyrazin-2-yl)propan-1-ol | High enantiomeric excess (>99% ee) and yield |

| Diastereoselective Hydroboration | Bis-steroidal pyrazine with exocyclic double bond | BH₃·THF | Diastereomeric bis-steroidal pyrazine alcohols | Control over stereochemistry at specific carbon centers tandfonline.com |

Palladium-Catalyzed Coupling Reactions in Pyrazine Chemistry

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of heterocyclic compounds, including pyrazines. acs.orgthieme-connect.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of complex pyrazine derivatives that would be difficult to synthesize using traditional methods. thieme-connect.comrsc.org

Commonly employed palladium-catalyzed reactions in pyrazine chemistry include the Suzuki, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgthieme-connect.comnih.gov These methods typically involve the coupling of a halopyrazine (or a pyrazine triflate) with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) or an amine (in Buchwald-Hartwig coupling). acs.orgrsc.orgnih.gov These reactions have been successfully applied to synthesize 6-substituted and 6,8-disubstituted pyrrolo[1,2-a]pyrazines, as well as other complex pyrazine-containing systems. acs.orgnih.gov

Table 6: Palladium-Catalyzed Coupling Reactions in Pyrazine Chemistry

| Reaction Name | Substrates | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Halopyrazine + Aryl/Vinylboronic acid | Pd(PPh₃)₄ + Base | C-C (Aryl/Vinyl) acs.orgnih.gov |

| Stille Coupling | Halopyrazine + Organostannane | Pd(PPh₃)₄ | C-C acs.orgnih.gov |

| Negishi Coupling | Halopyrazine + Organozinc reagent | Pd catalyst | C-C nih.gov |

| Sonogashira Coupling | Halopyrazine + Terminal alkyne | Pd/Cu catalyst + Base | C-C (Alkynyl) thieme-connect.com |

| Buchwald-Hartwig Amination | Halopyrazine + Amine | Pd₂(dba)₃ + BINAP + Base | C-N acs.orgnih.gov |

Advanced Molecular Characterization and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the structure of 3-(Pyrazin-2-yl)propan-1-ol, with each method providing unique insights into its different molecular components.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, the spectra are characterized by contributions from the pyrazine (B50134) ring, the alkyl chain, and the terminal hydroxyl group.

The pyrazine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹. researchgate.net Ring breathing modes and other deformations are also identifiable in the fingerprint region. mahendrapublications.com The propanol (B110389) substituent introduces distinct vibrational signatures. A prominent, broad absorption band in the FT-IR spectrum, typically observed between 3500 and 3200 cm⁻¹, is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the alkyl chain appear around 2900 cm⁻¹. docbrown.info

Studies on related pyrazine derivatives, often supported by Density Functional Theory (DFT) calculations, aid in the precise assignment of these vibrational modes. researchgate.netcognizure.comnih.gov For example, in analyses of similar pyrazine carboxamides, the pyrazine ring breathing modes have been theoretically assigned around 819 cm⁻¹ and 952 cm⁻¹. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch (H-bonded) | ~3500–3200 (Broad) | FT-IR |

| Pyrazine Ring | C-H Stretch | ~3100–3000 | FT-IR, Raman |

| Alkyl Chain (-CH₂) | C-H Stretch | ~2960–2850 | FT-IR, Raman |

| Pyrazine Ring | C=N/C=C Stretch | ~1600–1400 | FT-IR, Raman |

| Alcohol | C-O Stretch | ~1050 | FT-IR |

¹H and ¹³C NMR spectroscopy are indispensable for mapping the chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the three protons of the pyrazine ring are expected to appear in the downfield aromatic region, typically between δ 8.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the alkyl substituent. doi.org The protons on the propanol chain would present as distinct signals in the upfield region. The methylene (B1212753) group adjacent to the pyrazine ring (α-CH₂) would be the most deshielded of the three, followed by the methylene group next to the hydroxyl function (γ-CH₂). The central methylene group (β-CH₂) would appear at an intermediate shift. The hydroxyl proton (-OH) often appears as a broad singlet whose position can vary depending on solvent and concentration. docbrown.info

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The carbon atoms of the pyrazine ring are typically found in the range of δ 140-155 ppm. doi.org The three carbons of the propyl chain will appear at higher field, with the carbon bonded to the hydroxyl group (Cγ) being the most downfield of the three (~δ 60-65 ppm), followed by the carbon attached to the pyrazine ring (Cα), and finally the central carbon (Cβ). docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrazine | Ring Protons | 8.0 - 9.0 | - |

| Pyrazine | Ring Carbons | - | 140 - 155 |

| Propanol Chain | α-CH₂ (adjacent to pyrazine) | ~3.0 | ~35 |

| Propanol Chain | β-CH₂ | ~2.0 | ~30 |

| Propanol Chain | γ-CH₂ (adjacent to OH) | ~3.7 | ~62 |

| Alcohol | -OH | Variable (broad singlet) | - |

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at an m/z ratio of 138.

The fragmentation is dictated by the structure's weakest points. Common fragmentation pathways for primary alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 120 ([M-18]⁺). savemyexams.compages.dev Another very common fragmentation for primary alcohols is the cleavage of the Cα-Cβ bond to produce a stable [CH₂OH]⁺ ion, which would give a prominent base peak at m/z 31. savemyexams.comdocbrown.info Other likely fragments would arise from cleavage along the alkyl chain and fragmentation of the pyrazine ring itself. Characteristic ion clusters for alkyl-substituted pyrazines have been observed at m/z 94, 80, 67, and 53. oup.comresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of •OH |

| 120 | [C₇H₈N₂]⁺• | Loss of H₂O |

| 95 | [C₅H₅N₂]⁺ | Cleavage of Cα-Cβ bond, loss of •CH₂CH₂OH |

| 81 | [C₄H₃N₂]⁺ | Pyrazine ring fragment |

| 31 | [CH₂OH]⁺ | Cleavage of Cβ-Cγ bond, loss of pyrazinylethyl radical (likely base peak) |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic nitrogen heterocycles like pyrazine exhibit two main types of transitions: π→π* and n→π. montana.edu The π→π transitions are typically high-energy and result in strong absorption bands, often found in the 250-280 nm range for pyrazine derivatives. researchgate.netrsc.org The n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, are lower in energy and intensity, appearing at longer wavelengths, often above 300 nm. montana.edunih.gov The presence of the alkyl alcohol substituent is not expected to significantly alter the primary absorption bands of the pyrazine chromophore, though solvent polarity can cause shifts in the absorption maxima (solvatochromism). montana.edu

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Expected λ_max Range (nm) | Relative Intensity |

|---|---|---|

| π→π | 250 - 280 | Strong |

| n→π | 300 - 330 | Weak |

X-ray Crystallography and Solid-State Structure Determination for Pyrazine Derivatives

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on analogous pyrazine derivatives provide a robust model for its likely solid-state conformation and intermolecular interactions. rsc.orgoup.comacs.org

In the crystalline state, the molecule's conformation would be determined by a balance of intramolecular steric effects and intermolecular forces. The pyrazine ring is planar, and the propanol chain would adopt a low-energy staggered conformation. rsc.org Crucially, the hydroxyl group is a strong hydrogen bond donor, and the two nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. This would lead to the formation of extensive hydrogen-bonding networks, such as O-H···N, which would be a dominant factor in the crystal packing. rsc.org

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and corroborating the molecular properties of pyrazine derivatives. researchgate.netbendola.com These theoretical studies can provide deep insights into the structure and reactivity of this compound.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. bendola.com

Predict Vibrational Spectra: Calculate theoretical FT-IR and Raman frequencies. These calculated spectra are invaluable for assigning experimental bands to specific molecular vibrations. researchgate.netcognizure.com

Analyze Electronic Structure: Compute the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition energies, correlating with UV-Vis spectra. cognizure.comnih.govnih.gov

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential, e.g., around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack. cognizure.com

For pyrazine derivatives, computational studies have been instrumental in understanding structure-activity relationships, reaction mechanisms, and the nature of intermolecular interactions that govern their properties in various environments. researchgate.netijournalse.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties and reactivity of pyrazine derivatives. researchgate.net By calculating the ground-state electronic density, DFT offers a framework for understanding molecular structure, energetics, and chemical behavior. researchgate.netscispace.com

Detailed research findings from DFT studies on various pyrazine derivatives provide a model for understanding this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and easier charge transfer. bendola.commdpi.com

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), further quantify the reactivity of these molecules. researchgate.netmdpi.comrjb.ro For instance, in a study of substituted N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these parameters. It was found that different substituents significantly altered the electronic properties and reactivity of the pyrazine-based compounds. mdpi.com

Table 1: Global Reactivity Descriptors for a Series of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

| 4a | -6.01 | -1.61 | 4.40 | 2.20 | 3.81 | 3.30 |

| 4b | -5.87 | -1.53 | 4.34 | 2.17 | 3.70 | 3.16 |

| 4c | -6.82 | 0.30 | 7.12 | 3.56 | 3.26 | 1.49 |

| 4f | -5.73 | -0.81 | 4.92 | 2.46 | 3.27 | 2.18 |

| 4i | -5.67 | -1.46 | 4.21 | 2.11 | 3.57 | 3.01 |

| 4j | -6.32 | -1.43 | 4.89 | 2.45 | 3.88 | 3.07 |

| 4m | -6.45 | -1.52 | 4.93 | 2.47 | 3.99 | 3.22 |

Data sourced from a DFT study on pyrazine derivatives. mdpi.com This table illustrates how electronic properties vary with substitution on a pyrazine-containing scaffold.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. scirp.org These plots identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which is critical for predicting non-covalent interactions. scirp.orgscielo.org.mx

Semiempirical Quantum-Chemical Methods for Molecular Orbital Analysis

Semiempirical quantum-chemical methods, such as AM1, PM3, and the more recent PM6, offer a computationally less intensive alternative to ab initio methods for analyzing large molecular systems. mpg.deresearchgate.net These methods simplify electronic structure calculations by using parameters derived from experimental data, making them suitable for rapid screening and analysis of molecular orbitals (MOs) in large molecules or complex systems. mpg.deacs.org

These approaches are particularly useful for initial geometric optimizations and for studying trends in electronic properties across a series of related compounds. researchgate.net For example, the PM6 method, when augmented with corrections for dispersion and hydrogen bonding (PM6-DH), has shown dramatically improved performance in describing non-covalent interactions, which are prevalent in pyrazine systems. acs.org The analysis of MOs using these methods can provide qualitative insights into the electronic transitions and reactivity of pyrazine derivatives. researchgate.net While less accurate than DFT or ab initio methods, semiempirical approaches are valuable for preliminary studies of large systems, such as those involving biomolecular interactions. researchgate.net

Ab Initio Calculations for High-Accuracy Predictions of Pyrazine Systems

Ab initio quantum chemistry methods solve the Schrödinger equation without empirical parameters, offering a path to highly accurate predictions. ifpenergiesnouvelles.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to obtain precise geometries and electronic properties for pyrazine and its derivatives. semanticscholar.org

Comparative studies have shown that DFT methods, such as B3LYP, often provide results for geometries (bond lengths and angles) that are in very good agreement with both experimental data and higher-level ab initio calculations, but ab initio methods remain the gold standard for benchmarking. semanticscholar.org For instance, the optimized geometrical parameters of the parent pyrazine molecule have been calculated using HF, MP2, and DFT methods, demonstrating the capabilities of each approach. researchgate.net These high-accuracy calculations are crucial for creating reliable benchmarks for more computationally efficient methods and for detailed investigations where precision is paramount. ifpenergiesnouvelles.com

Table 2: Comparison of Calculated Bond Lengths (Å) for Pyrazine

| Bond | Experimental | DFT/B3LYP (cc-pVDZ) | Ab initio/HF (cc-pVDZ) | Ab initio/MP2 (cc-pVDZ) |

| C-N | 1.338 | 1.339 | 1.320 | 1.343 |

| C-C | 1.391 | 1.391 | 1.378 | 1.401 |

| C-H | 1.083 | 1.083 | 1.073 | 1.084 |

Data adapted from a comparative computational study on pyrazine. semanticscholar.org This table highlights the accuracy of different computational levels against experimental values.

Conformational Landscape and Energy Minimization Studies of Pyrazine-containing Alcohols

The flexible propanol side chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis, often performed using DFT, is essential for identifying the most stable (lowest energy) conformers and understanding the molecule's preferred shape. rsc.orgrsc.org

Studies on related pyrazine-containing molecules, such as 2-hydrazinopyrazine, have shown that rotation around single bonds (e.g., the C-C bond connecting the ring to the side chain) leads to different conformers. rsc.org The relative stability of these conformers is determined by their Gibbs free energies. rsc.orgmdpi.com For example, in a study of chlorohydrazinopyrazine, three stable isomers were identified, with their relative Gibbs free energies calculated to determine their population distribution. mdpi.com A similar approach for this compound would involve rotating the dihedral angles of the propanol chain to map the potential energy surface and identify the global and local energy minima. These studies reveal that intramolecular interactions, such as hydrogen bonds between the alcohol's hydroxyl group and a pyrazine nitrogen, can significantly stabilize certain conformations. rsc.org

Analysis of Hydrogen Bonding and Intramolecular Interactions within Pyrazine Scaffolds

The pyrazine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor, a feature that critically influences its molecular interactions. rsc.orgacs.org Theoretical methods are used to analyze both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules). rsc.orgresearchgate.net

In pyrazine-containing alcohols, an intramolecular hydrogen bond can form between the hydroxyl proton of the alcohol group and one of the nitrogen atoms of the pyrazine ring. rsc.org The existence and strength of such bonds are investigated using computational techniques like DFT and Quantum Theory of Atoms in Molecules (QTAIM). scielo.org.mx For example, studies on 2-hydrazinopyrazine identified a potential intramolecular hydrogen bond between an N-H donor and the ring's N1 acceptor, which stabilizes a specific conformer. rsc.org

Beyond classical hydrogen bonds, other non-covalent interactions like C-H···N, C-H···π, and π-π stacking play a significant role in the supramolecular assembly and crystal packing of pyrazine derivatives. scielo.org.mxscielo.org.mx The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions. scielo.org.mxscielo.org.mx

Tautomerism and its Energetic Implications in Pyrazine Derivatives

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for pyrazine derivatives, particularly those with hydroxyl or amino substituents. acs.orgresearchgate.net Theoretical calculations are essential for predicting the relative stability of different tautomeric forms and the energy barriers for their interconversion. acs.org

For instance, studies on hydroxy-substituted pyrazines like 3-hydroxy-2-pyrazinecarboxamide have extensively used quantum chemical methods to investigate the keto-enol tautomerism. researchgate.net These studies predict which tautomer is more stable in the gas phase and in different solvents. The results often show that the enol form can be stabilized by strong intramolecular hydrogen bonding. researchgate.net First-principles simulations of reduced pyrazinacenes have revealed that the stability of NH tautomers is influenced by the delocalization of pyrazine lone pairs and resonance stabilization effects. acs.org While this compound itself does not have substituents that typically lead to common tautomeric forms, its derivatives or related pyrazine compounds exhibit this behavior, and the energetic implications are significant for their chemical properties. scirp.orgijournalse.org

Biological Activities, Pharmacological Applications, and Structure Activity Relationships

Role in Medicinal Chemistry and Drug Discovery

The utility of 3-(Pyrazin-2-yl)propan-1-ol in medicinal chemistry is primarily centered on its function as a foundational scaffold. Its pyrazine (B50134) core and reactive hydroxyl group provide chemists with a flexible starting point for creating more complex molecular architectures with potential therapeutic applications.

Utilization of this compound as a Versatile Chemical Building Block

This compound is widely recognized as a versatile chemical building block in the synthesis of more intricate heterocyclic compounds. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many biologically active molecules due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. The propanol (B110389) side chain offers a site for various chemical transformations, such as oxidation to aldehydes or ketones, or substitution of the hydroxyl group. These modifications allow for the introduction of diverse functional groups, enabling the exploration of a broad chemical space in the quest for new drug candidates. The adaptability of this compound makes it a valuable intermediate in the development of pharmaceuticals. For instance, it can serve as a foundational component in fragment-based drug design, where smaller molecular fragments are combined to create more potent and selective ligands.

Precursor for Heterocyclic Carboxamides and Related Drug Scaffolds

The pyrazine moiety of this compound is a key precursor for the synthesis of various heterocyclic carboxamides. These carboxamide derivatives are integral to many drug scaffolds due to their favorable pharmacological properties. The synthesis often involves the coupling of pyrazine-containing intermediates with other molecules to form amide bonds, a common linkage in many pharmaceutical agents. researchgate.netrsc.org For example, pyrazine-containing 1,2,3-triazole derivatives have been synthesized with high yields using various coupling reagents. researchgate.net These methodologies highlight the role of pyrazine derivatives as foundational elements in constructing complex molecules with potential therapeutic value.

Design and Synthesis of Pyrazine-Containing Enzyme Inhibitors

The pyrazine scaffold is a prominent feature in the design and synthesis of various enzyme inhibitors. nih.gov Its ability to interact with the active sites of enzymes makes it a valuable component in the development of targeted therapies. For example, derivatives of 3-pyrazine-2-yl-oxazolidin-2-ones have been synthesized and identified as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers. nih.gov Similarly, pyrazine-containing compounds have been investigated as inhibitors for other enzymes, including phosphodiesterase 10 (PDE10) and the VirB11 ATPase, which are targets for neurological disorders and bacterial infections, respectively. google.comucl.ac.uk The synthesis of these inhibitors often leverages the chemical reactivity of the pyrazine ring and its side chains to achieve desired biological activity.

Mechanisms of Biological Action at the Molecular Level

The biological activities of compounds derived from this compound are often attributed to their ability to interact with and inhibit specific enzymes at the molecular level. These interactions can disrupt cellular signaling pathways implicated in various diseases.

Enzyme Inhibition Studies: Glycogen Synthase Kinase-3β (GSK-3β)

Derivatives containing the pyrazine scaffold have been extensively studied as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.netthno.org GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and cancer. researchgate.netnih.govmdpi.com

High-throughput screening and subsequent optimization have led to the development of highly potent and selective pyrazine-based GSK-3β inhibitors. researchgate.netthno.org Structure-activity relationship (SAR) studies have revealed that small substituents on the pyrazine ring can significantly enhance inhibitory potency and selectivity. thno.org For instance, some pyrazine analogs have demonstrated IC₅₀ values for GSK-3β of less than 1.0 nM. thno.org These inhibitors typically act by competing with ATP for the binding site on the enzyme, as confirmed by X-ray crystallography. thno.org The development of these brain-penetrant inhibitors offers a promising therapeutic strategy for conditions like Alzheimer's disease by potentially reducing the hyperphosphorylation of tau protein, a hallmark of the disease. researchgate.netnih.gov

| Compound Type | Target Enzyme | Key Findings |

| Pyrazine Analogs | GSK-3β | Potent and selective ATP-competitive inhibitors. thno.org |

| Imidazo[1,2-b]pyridazines | GSK-3β | Brain-penetrant inhibitors that lowered phosphorylated tau levels in vivo. nih.gov |

| Maleimide-based compounds | GSK-3β | Highly potent inhibitors with improved aqueous solubility. nih.gov |

Histone Acetyltransferase (HAT) Inhibition, specifically p300/CBP HAT

The pyrazine structure is also a key feature in a novel class of inhibitors targeting the histone acetyltransferases (HATs) p300 and its paralog CBP. nih.govnih.gov These enzymes are involved in the regulation of gene transcription through the acetylation of histone lysine (B10760008) residues, and their dysregulation is implicated in cancer. nih.govmdpi.com

Through compound screening and medicinal chemistry efforts, 1,4-pyrazine-containing compounds have been identified as a new chemotype of p300/CBP HAT inhibitors. nih.gov These inhibitors are competitive against the histone substrate. nih.govnih.gov Structure-activity relationship studies have led to the optimization of these compounds, resulting in inhibitors with IC₅₀ values in the low micromolar range. nih.gov These findings validate the HAT domain of p300/CBP as a viable drug target for cancer and establish pyrazine-based compounds as a promising scaffold for the development of selective p300/CBP inhibitors. nih.govnih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action |

| 1,4-Pyrazine derivatives | p300/CBP HAT | Competitive inhibition against the histone substrate. nih.govnih.gov |

| Pyridine-related compounds | p300/CBP HAT | Inhibition of p300 HAT with IC₅₀ values in the micromolar range. nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of Pyrazine Propanol Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrazine propanol derivatives, these studies have explored how modifications to the pyrazine ring, the side chain, and stereochemistry influence biological outcomes.

Substituents on the pyrazine ring can profoundly alter biological potency and selectivity. In a study of indene-based pyrazine homologs that act as H1-antihistamines, the introduction of a methoxy (B1213986) (CH3O) group at the 3-position of the pyrazine ring resulted in significant binding to the histamine (B1213489) H2 receptor, demonstrating how a single substituent can shift receptor selectivity. researchgate.net In a different context, research on pyrazine derivatives designed to bind the p53-Y220C cancer mutant showed that adding a methyl group to the pyrazine ring induced favorable interactions within the binding pocket, leading to enhanced thermal stabilization of the mutant protein. dovepress.com This effect was position-dependent, with an ortho-methyl group providing greater stabilization than a meta-methyl group. dovepress.com

The following table summarizes the observed effects of various pyrazine ring substituents on biological activity in related heterocyclic systems.

| Compound Class | Substituent | Position | Observed Effect | Citation |

| Indene-based Pyrazine Homolog | Methoxy (-OCH3) | 3-position | Gained significant binding to Histamine H2 Receptor | researchgate.net |

| p53-Y220C Cleft Binders | Methyl (-CH3) | ortho-position | Increased stabilization of mutant protein | dovepress.com |

| p53-Y220C Cleft Binders | Methyl (-CH3) | meta-position | Less stabilization compared to ortho-substituent | dovepress.com |

| Imidazo[1,2-a] pyrazines | Bromine (-Br) | 3-position | Increased antioxidant property |

Comparing pyrazine-containing molecules to their pyridine (B92270) analogues reveals key differences that influence their pharmacological profiles. The physicochemical properties of the core heterocycle are fundamental to these differences. For example, the pyridazine (B1198779) ring (an isomer of pyrazine) has weak basicity and a high dipole moment, which affects its hydrogen-bonding capacity and π-π stacking interactions compared to pyridine. nih.govnih.gov

In a direct biological comparison, a piperazine (B1678402) derivative containing a pyrazine-2-yl group was found to lack activity toward the histamine H3 receptor, whereas its piperidine-based analogues were highly active. acs.orgnih.gov This suggests that the electronic properties or steric hindrance of the pyrazine ring relative to a phenyl or pyridine ring can be detrimental to binding at this specific target. nih.gov Another study comparing an indene-based pyrazine homolog with its pyridine-based parent compound, dimethindene, found that both were primarily metabolized by the CYP2D6 enzyme, highlighting a potential source of pharmacokinetic variability. researchgate.net

The table below provides a comparative analysis of pyrazine and pyridine analogues.

| Pyrazine Analogue | Pyridine Analogue | Biological System/Target | Comparative Finding | Citation |

| 2-(piperazin-1-yl)pyrazine derivative | Piperidine (B6355638) derivatives | Histamine H3 Receptor | The pyrazine derivative was inactive, while piperidine analogues showed high affinity. | acs.orgnih.gov |

| Indene-based pyrazine homolog | Dimethindene (Indene-based pyridine) | Human Metabolism | Both compounds were found to be metabolized predominantly by the polymorphic CYP2D6 enzyme. | researchgate.net |

Modifications to the alkyl chain and terminal hydroxyl group of the propanol side chain are critical for modulating the pharmacological profile. In studies of the closely related compound 3-(Pyridin-2-yl)propan-1-amine, functional group variations substantially altered physicochemical properties and biological interactions. For instance, replacing the amine group with a hydroxyl group or incorporating sulfur linkages can affect solubility, reactivity, and target binding affinity. The length of the alkyl chain connecting the heterocyclic ring to another functional group is also a key determinant of activity. For pyridazinone derivatives, extending a side chain from an acetamide (B32628) to a propanamide altered analgesic and anti-inflammatory potency. sarpublication.com These findings underscore that the integrity and composition of the side chain are as important as the core heterocyclic structure for molecular recognition and biological effect.

Stereochemistry plays a definitive role in molecular recognition and, consequently, in the biological activity of chiral compounds. The specific three-dimensional arrangement of a molecule can dramatically influence its interaction with a biological target. Research on chiral pyrazole (B372694) derivatives demonstrated that separated enantiomers can exhibit significantly different potencies and selectivities. acs.org For example, in one study, the (-)-(S) enantiomer of a compound was found to be twice as selective for the MAO-B enzyme as its corresponding racemate. acs.org Similarly, investigations into diketopiperazine compounds, which can be formed from amino acids and feature a pyrazine core, have shown that specific stereoisomers, such as the (5aS,10aS) configuration, are often the focus of research due to their distinct biological activities. This recognition that specific stereochemical configurations can dictate pharmacological outcomes is a cornerstone of modern drug design.

Preclinical Biological Evaluation and Therapeutic Potential

The structural framework of pyrazine has been exploited by medicinal chemists to develop novel therapeutic agents. Modifications of the pyrazine ring and its substituents have led to the discovery of derivatives with promising activity against a range of pathological conditions, including microbial infections, cancer, and parasitic diseases.

Derivatives containing the pyrazine scaffold have demonstrated notable antibacterial properties. Studies on pyrazine-2-carbohydrazide (B1222964) derivatives showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, when compared to Gram-negative strains. jyoungpharm.org Similarly, a series of pyrazinoic acid derivatives incorporating piperazine moieties were synthesized and evaluated, with some compounds showing effectiveness against S. aureus with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL. rjpbcs.com

Research into pyrazine-based chalcones has also yielded compounds with significant antibacterial effects. Halogenated derivatives, particularly those with 2-chloro substitutions, showed the highest inhibitory effect on Staphylococcus species. nih.gov In another study, hybrid molecules combining pyrazine, 1,3,4-oxadiazole (B1194373), and azetidin-2-one (B1220530) moieties were synthesized and tested, demonstrating good antimicrobial activity against various microorganisms. nih.gov While many pyrazoline derivatives show moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL, they are considered valuable lead molecules for developing more effective agents. nih.govturkjps.org

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid-piperazine derivative (P2, P4) | Staphylococcus aureus | 6.25 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid-piperazine derivative (P6, P7, P9, P10) | Pseudomonas aeruginosa | 25 µg/mL | rjpbcs.com |

| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | Moderate Activity | mdpi.com |

| 3-Benzylaminopyrazine-2-carboxamides | Staphylococcus aureus | Moderate Activity | mdpi.com |

The antifungal potential of pyrazine derivatives has been well-documented. Pyrazine-based chalcones, for instance, have shown significant efficacy. nih.gov A derivative with a 2-chloro substitution on the phenyl ring demonstrated potent activity against the dermatophyte Trichophyton interdigitale, with an MIC of 3.9 μmol/L, which was comparable to the standard antimycotic fluconazole. nih.gov Chlorinated derivatives also specifically inhibited the growth of Candida glabrata and Candida krusei with an MIC of 7.81 μmol/L. nih.gov

Furthermore, hybrid compounds that merge the pyrazine scaffold with a 1,3,4-oxadiazole ring have been evaluated for antifungal activity. nih.gov In a series of pyrazine-2-carboxylic acid derivatives, compounds 'P10' and 'P4' were identified as the most effective against Candida albicans, with an MIC value of 3.125 µg/mL. rjpbcs.com However, some studies on 3-benzylaminopyrazine-2-carboxamides found no activity against the tested fungal strains, indicating that specific structural features are crucial for antifungal effects. mdpi.com

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-based Chalcone (2-chloro derivative 15a) | Trichophyton interdigitale | 3.9 µmol/L | nih.gov |

| Pyrazine-based Chalcone (2-chloro derivative 15a) | Candida glabrata | 7.81 µmol/L | nih.gov |

| Pyrazine-based Chalcone (2-chloro derivative 16a) | Candida krusei | 7.81 µmol/L | nih.gov |

| Pyrazine-2-carboxylic acid derivative (P10, P4) | Candida albicans | 3.125 µg/mL | rjpbcs.com |

The pyrazine scaffold is a key component in a variety of compounds investigated for their anticancer properties. researchgate.net A series of pyrazinoic acid derivatives were synthesized and evaluated for cytotoxic activity against several cancer cell lines. scispace.com One derivative, P16, showed promising activity with IC50 values of 6.11 µM against A549 (lung cancer), 10.64 µM against MCF-7 (breast cancer), and 14.92 µM against HT-29 (colon cancer) cell lines. scispace.com Another series of pyrazinyl-aryl urea (B33335) derivatives, designed based on structural modifications of regorafenib, also exhibited potent antiproliferative activity. nih.gov Compound 5-23 from this series showed the strongest inhibition against the T24 human bladder cancer cell line, with an IC50 of 4.58 µM. nih.gov This compound was found to induce apoptosis at lower concentrations and necroptosis at higher concentrations. nih.gov

Furthermore, copper(II) complexes incorporating pyrazine-based ligands have demonstrated significant anticancer potential and selectivity towards cancer cells over healthy cells. elsevierpure.com One such complex showed an IC50 value of 17.50 μM against the HeLa cell line. elsevierpure.com Hybrid compounds combining pyrazine with natural products like chalcones and resveratrol (B1683913) have also been developed, with a chalcone-pyrazine derivative (compound 48) showing an IC50 of 10.74 µM against the BEL-7402 cell line. nih.govmdpi.com

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazinoic acid derivative (P16) | A549 (Lung) | 6.11 µM | scispace.com |

| Pyrazinoic acid derivative (P16) | MCF-7 (Breast) | 10.64 µM | scispace.com |

| Pyrazinoic acid derivative (P16) | HT-29 (Colon) | 14.92 µM | scispace.com |

| Pyrazinyl-aryl urea derivative (5-23) | T24 (Bladder) | 4.58 µM | nih.gov |

| Copper(II) pyrazine-based complex (Cu(L)) | HeLa (Cervical) | 17.50 µM | elsevierpure.com |

| Chalcone-pyrazine derivative (48) | BEL-7402 (Hepatocellular) | 10.74 µM | mdpi.com |

The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been a focus of the Open Source Malaria project, leading to the development of potent antimalarial drug leads. nih.gov A library of amine-substituted triazolopyrazines was screened against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.govbeilstein-journals.org Tertiary alkylamine derivatives from this library displayed antimalarial activity with IC50 values between 9.90 and 23.30 µM. nih.govbeilstein-journals.org

Further late-stage functionalization of the triazolopyrazine scaffold has yielded derivatives with moderate to potent antimalarial activity. mdpi.comresearchgate.net One ether derivative (compound 2) exhibited strong activity against the P. falciparum 3D7 strain with an IC50 value of 0.3 µM. mdpi.com Structure-activity relationship studies indicated that modifications at different positions on the pyrazine ring significantly impact potency. For example, substituting an amine at the 8-position of the pyrazine ring generally reduces antimalarial activity. nih.govbeilstein-journals.org

| Compound Class/Derivative | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tertiary alkylamine triazolopyrazines (10-14) | 3D7 | 9.90 - 23.30 µM | nih.govbeilstein-journals.org |

| Ether triazolopyrazine derivative (2) | 3D7 | 0.3 µM | mdpi.com |

| Triazolopyrazine scaffold (1) | 3D7 | 16.8 µM | mdpi.com |

| Diversinate™ derivative (15) | 3D7 | 1.7 µM | mdpi.com |

Given that pyrazinamide (B1679903) is a cornerstone of tuberculosis treatment, extensive research has been conducted on pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. mdpi.com A series of 3-benzylaminopyrazine-2-carboxamides were synthesized, with four compounds showing in vitro activity against M. tuberculosis H37Rv that was equal to or better than pyrazinamide, with MIC values ranging from 6 to 42 μM. mdpi.com The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8), had an MIC of 6 μM. mdpi.com

Hybrid compounds incorporating both pyrazine and 1,2,3-triazole moieties have also yielded potent antitubercular agents, with seven derivatives demonstrating an MIC of 1.56 μg/mL, making them twice as potent as pyrazinamide. nih.gov Another study on pyrazinamide analogs found two compounds (5d and 5g) with excellent antituberculosis activity, showing MIC values of <6.25 μg/mL compared to pyrazinamide's MIC of 100 μg/mL. japsonline.com Additionally, pyrazine derivatives combined with 1,3,4-oxadiazole and azetidin-2-one have been identified as potential lead candidates for tuberculosis therapy, with derivatives 7B and 7G showing an MIC of 3.12 µg/ml. nih.gov

| Compound Class/Derivative | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-1,2,3-triazoles | H37Rv | 1.56 µg/mL | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | H37Rv | 6 µM | mdpi.com |

| Pyrazinamide analog (5d, 5g) | H37Rv | <6.25 µg/mL | japsonline.com |

| Pyrazine-oxadiazole-azetidinone derivative (7B, 7G) | H37Rv | 3.12 µg/mL | nih.gov |

| Benzothiazepine derivative (27, 34) | H37Rv | 18.10 µM | researchgate.net |

The investigation of pyrazine derivatives as immunosuppressive agents is an emerging area of research. Natural products containing pyrazine or related nitrogen heterocyclic structures have been reported to possess immunosuppressive activity. researchgate.net For example, dibromophakellin, an alkaloid with a structure related to pyrazine, has been noted for its immunosuppressive properties. researchgate.net Bioactive compounds isolated from microbial sources, such as Bacillus spp., have also been found to contain pyrazine derivatives and exhibit a range of biological effects, including immunosuppressive activities. academicjournals.org

One study on mycophenolic acid derivatives isolated from a fungus demonstrated potent immunosuppressive effects by inhibiting the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH2). mdpi.com While these compounds were not pyrazines, their mechanism of action provides a potential target for rationally designed pyrazine-based immunosuppressive agents. The structural diversity and proven bioactivity of the pyrazine scaffold suggest that it is a promising framework for the development of novel immunomodulators. researchgate.net

Computational Approaches in Rational Drug Design

Rational drug design for pyrazine-based compounds, including derivatives of this compound, frequently employs computational methods to predict and analyze molecular interactions. These in silico techniques are essential for understanding how these molecules might function as therapeutic agents by interacting with biological targets. ontosight.ai Pyrazine derivatives are well-suited for such studies due to their ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to enzymes and receptors. ontosight.ai Computational approaches provide a framework for identifying the structural requirements for potent biological activity, as seen in studies of various pyrazine-containing scaffolds. japsonline.com

Molecular Docking for Ligand-Target Interaction Modeling

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interaction. This method is instrumental in structure-activity relationship (SAR) studies. For pyrazine derivatives, docking studies have been crucial in elucidating how they interact with specific amino acid residues within the active sites of target proteins.

For instance, in silico studies on 3-(pyrazin-2-yl)-1H-indazole derivatives, which share the core pyrazine ring, identified key interactions with the PIM-1 kinase, a target in cancer therapy. japsonline.com Molecular docking simulations revealed that these compounds form hydrogen bonds with critical residues such as Glu171, Glu121, and Lys67 in the catalytic pocket of the kinase. japsonline.com The pyrazine nitrogen atoms often act as hydrogen bond acceptors, a feature that can be leveraged in designing more potent and selective inhibitors. japsonline.com Similarly, docking has been applied to pyrazine-pyridine biheteroaryl compounds to understand their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory disorders. ontosight.ai The insights from these docking studies guide the modification of the lead compounds to enhance their binding and efficacy.

Table 1: Examples of Molecular Docking Studies on Pyrazine Derivatives

| Target Protein | Derivative Class | Key Interacting Residues | Source |

|---|---|---|---|

| PIM-1 Kinase | 3-(Pyrazin-2-yl)-1H-indazoles | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | japsonline.com |

| VEGFR-2 | Pyrazine-Pyridine Biheteroaryls | Not specified | figshare.com |

In Silico Screening and Lead Compound Optimization

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

A notable application of this method involved the use of a pharmacophore model generated from active 3-(pyrazin-2-yl)-1H-indazole derivatives. japsonline.com This model, which defines the essential 3D arrangement of functional groups required for activity, was used to screen the ZINC database for potential PIM-1 kinase inhibitors. japsonline.com This virtual screening campaign successfully identified four top-ranked compounds that showed binding interactions similar to known inhibitors within the PIM-1 kinase catalytic pocket. japsonline.com One of the identified compounds, ZINC73096248, was highlighted as a promising prototype for the development of novel PIM-1 kinase inhibitors. japsonline.com

Lead compound optimization follows the identification of such hits. Computational data from docking and screening are combined with structure-activity relationship (SAR) studies to guide the chemical modification of a lead compound. nii.ac.jp For example, SAR studies on pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors involved examining the effects of different substituents to improve potency. nii.ac.jp This iterative process of computational analysis and chemical synthesis is central to modern drug discovery, allowing for the refinement of molecules to achieve better pharmacological profiles.

Table 2: Hit Compounds Identified Through In Silico Screening of Pyrazine Derivatives

| Database Screened | Target | Identified Hit Compounds | Source |

|---|

Metabolic Fate, Environmental Interactions, and Toxicological Pathways

Investigating Metabolic Pathways of Pyrazine (B50134) Derivatives

The metabolism of pyrazine derivatives is a critical factor in determining their biological activity and potential toxicity. The body utilizes a series of enzymatic reactions to transform these compounds into more water-soluble forms that can be readily excreted.

In Vitro and In Vivo Biotransformation Studies

Studies on various pyrazine derivatives, primarily conducted in rats, have shed light on their metabolic fate. After oral administration, many pyrazine compounds are efficiently metabolized and excreted. nih.gov For instance, research on 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine (B92225) showed that approximately 90% of the administered dose was excreted within 24 hours as the corresponding pyrazine-2-carboxylic acid derivative. nih.gov This acid was predominantly eliminated in its unconjugated form, with a smaller fraction (10-15%) being excreted as a glycine (B1666218) conjugate. nih.gov

Another key metabolic transformation is hydroxylation. In vitro studies using rat liver preparations have identified hydroxylated metabolites for various pyrazines. scispace.com For example, the tuberculostatic drug pyrazinamide (B1679903) is metabolized to 5-hydroxypyrazinamide. scispace.com The metabolism of pyrazine derivatives often involves the oxidation of their side-chains and hydroxylation of the pyrazine ring, followed by conjugation for excretion. nih.gov

Based on these findings, the biotransformation of 3-(Pyrazin-2-yl)propan-1-ol in vivo is anticipated to follow a similar pattern. The primary alcohol group is a likely site for oxidation, potentially leading to the formation of 3-(pyrazin-2-yl)propanoic acid. Furthermore, hydroxylation of the pyrazine ring itself is a probable metabolic route.

Table 1: Summary of In Vivo Biotransformation of Selected Pyrazine Derivatives in Rats

| Compound | Major Metabolite | Excretion Rate | Conjugation |

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid | ~90% in 24h nih.gov | Glycine conjugate (~10-15%) nih.gov |

| 2,5-Dimethylpyrazine | Pyrazine-2-carboxylic acid derivative | ~90% in 24h nih.gov | Glycine conjugate (~10-15%) nih.gov |

| 2,6-Dimethylpyrazine | Pyrazine-2-carboxylic acid derivative | ~90% in 24h nih.gov | Glycine conjugate (~10-15%) nih.gov |

| Pyrazinamide | Pyrazinoic acid, 5-Hydroxypyrazinamide | - | - |

Role of Specific Enzymes in Compound Metabolism

The metabolism of pyrazine derivatives is mediated by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. Studies have shown that different pyrazine compounds can induce different CYP isoenzymes. For example, pyrazine itself is primarily an inducer of CYP2E1. nih.gov In contrast, other derivatives like (methylthio)methylpyrazine (MTMP) and 5,6,7,8-tetrahydroquinoxaline (B1293704) (CHP) have been shown to be mixed inducers, increasing the levels of CYP2B, CYP3A, and CYP2E subfamilies. nih.gov

The enzymatic oxidation of the pyrazine ring can also be catalyzed by other enzymes. For instance, the conversion of pyrazinamide to 5-hydroxypyrazinamide and pyrazinoic acid to 5-hydroxypyrazinoic acid can be facilitated by xanthine (B1682287) oxidase. scispace.com Furthermore, some bacterial enzymes have been identified that can catalyze the conversion of amino acids to pyrazines. researchgate.net

For this compound, it is plausible that alcohol dehydrogenases would be involved in the oxidation of the propanol (B110389) side chain. The subsequent metabolism of the pyrazine ring would likely involve various cytochrome P450 enzymes.

Table 2: Enzyme Induction by Selected Pyrazine Derivatives in Rat Liver

| Compound | Induced Cytochrome P450 Isoenzymes | Reference |

| Pyrazine | CYP2E1 | nih.gov |

| (Methylthio)methylpyrazine (MTMP) | CYP2B1, CYP3A, CYP2E1 | nih.gov |

| 5,6,7,8-Tetrahydroquinoxaline (CHP) | CYP2B, CYP3A, CYP2E | nih.gov |

| 5-Methyl-6,7-dihydro-5'-cyclopentapyrazine (CPP) | Likely CYP2E | nih.gov |

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Environmental Systems

Microorganisms play a crucial role in the breakdown of pyrazine compounds in the environment. Several bacterial strains have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy. nih.gov While the complete degradation pathways are not yet fully elucidated, initial metabolic steps have been characterized in some cases. nih.gov For example, Pseudomonas putida has been shown to metabolize 2,5-dimethylpyrazine to 5-methylpyrazinecarboxylic acid. nih.gov Another bacterium, Mycobacterium sp. strain DM-11, can degrade 2,3-diethyl-5-methylpyrazine, with 5,6-diethyl-2-hydroxy-3-methylpyrazine identified as a key metabolic intermediate. nih.gov

The biodegradation of pyrazines is influenced by environmental factors such as pH, the presence of co-substrates, and the microbial population present. researchgate.net In general, pyrazines are considered to be biodegradable. researchgate.net The degradation process often involves hydroxylation and subsequent ring cleavage. researchgate.net

Abiotic Transformation Processes, including Photolysis, Hydrolysis, and Oxidation

In addition to biodegradation, pyrazine derivatives can be transformed by abiotic processes. Photolysis, the breakdown of compounds by light, is a significant atmospheric removal process for pyrazines. doi.org The UV absorption spectra of pyrazine and its derivatives indicate that they can absorb sunlight, leading to their photodegradation. doi.org The atmospheric lifetimes of some pyrazines due to photolysis have been estimated to be relatively short. doi.org For instance, the photolysis of a ruthenium(II) pyrazine complex in an oxygenated solution generates reactive oxygen species, including singlet oxygen and superoxide. rsc.org

Hydrolysis, the reaction with water, can also contribute to the transformation of some pyrazine derivatives, particularly those with hydrolyzable functional groups. rsc.orggoogle.com Oxidation is another important abiotic degradation pathway. Pyrazines can be oxidized by various agents, including singlet oxygen, to form endo-peroxides. rsc.org The oxidation of methionine in the presence of pyrazine precursors has been shown to influence the formation of pyrazines during the Maillard reaction. acs.org

Mechanistic Toxicology and Cellular Responses

The toxicological effects of pyrazine derivatives are diverse and depend on the specific compound and its concentration. Some pyrazines have been shown to induce cellular responses, including inflammatory responses and apoptosis.

Research on tetramethylpyrazine has indicated that it can reduce the cellular inflammatory response in a rat model of cerebral ischemia. nih.gov This neuroprotective effect is associated with the attenuation of inflammation-associated signaling molecules and an elevated expression of Nrf2 and heme oxygenase-1 (HO-1). nih.gov

Other studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have demonstrated their potential as anticancer agents. nih.gov Some of these compounds inhibit cell proliferation and induce apoptosis in cancer cell lines. nih.gov The antiproliferative effects of certain derivatives were linked to their ability to inhibit phosphodiesterase (PDE) activity. nih.gov

Conversely, some pyrazine derivatives have been found to exhibit toxic effects. For example, certain pyrazines in cigarette smoke have been shown to inhibit the functioning of the hamster oviduct at very low concentrations. nih.gov Studies on 2,5-bis(1-methylethyl)-pyrazine have indicated that at high exposure levels, it can induce a strong DNA damage response, while at lower concentrations, it causes cell-wall damage. knaw.nl Many pyrazine derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. mdpi.comnih.gov

In Vitro Cytotoxicity Assessments on Human Cell Lines

There is no published research detailing the in vitro cytotoxicity of this compound on any human cell lines. While studies on other pyrazine derivatives have shown cytotoxic effects against various cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon adenocarcinoma), these findings cannot be extrapolated to this compound due to differences in their chemical structures. The specific arrangement and nature of substituent groups on the pyrazine ring are critical in determining a compound's biological activity.

Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint (e.g., IC50) | Result |

|---|

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are fundamental for the separation of "3-(Pyrazin-2-yl)propan-1-ol" from impurities, metabolites, and matrix components, ensuring accurate quantification and characterization.

The development of a quantitative HPLC method for "this compound" is a critical step for quality control and purity assessment. While specific validated methods for this compound are not extensively published, the development would follow established principles for similar heterocyclic alcohols. The process involves selecting an appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For analogous compounds, reversed-phase HPLC (RP-HPLC) is a common approach. science.gov A C18 column is a typical choice for the stationary phase due to its versatility in separating moderately polar compounds. science.gov The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. science.govrcilabscan.com The selection of an isocratic or gradient elution depends on the complexity of the sample matrix and the number of analytes to be separated. science.gov

Method development would involve a systematic investigation of these parameters to achieve a balance between resolution, analysis time, and sensitivity. For instance, a study on the separation of other chiral alcohols involved testing various chiral columns under normal phase conditions and optimizing the mobile phase composition, including organic modifiers and additives, to achieve excellent enantioseparation. researchgate.net Detection is typically performed using a UV detector, with the wavelength selected based on the maximum absorbance of the pyrazine (B50134) ring. researchgate.net For "this compound," this would likely be in the range of 260-280 nm.

The validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis. researchgate.net This includes assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Pyrazine Alcohols

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Provides good peak shape and resolution. The organic-to-aqueous ratio is optimized for desired retention. |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with multiple components. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and efficiency. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at ~270 nm | Pyrazine ring exhibits strong UV absorbance in this region. |

| Injection Vol. | 10-20 µL | Standard injection volume for analytical HPLC. |

This table presents a general starting point for HPLC method development for "this compound", based on methods for similar compounds.